molecular formula C7H10O5 B1238200 (2S)-2-Isopropyl-3-oxosuccinate

(2S)-2-Isopropyl-3-oxosuccinate

Cat. No. B1238200
M. Wt: 174.15 g/mol
InChI Key: HIIZAGQWABAMRR-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Isopropyl-3-oxosuccinate, also known as 3-carboxy-4-methyl-2-oxopentanoate, belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms (2S)-2-Isopropyl-3-oxosuccinate is slightly soluble (in water) and a moderately acidic compound (based on its pKa) (2S)-2-Isopropyl-3-oxosuccinate exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, (2S)-2-isopropyl-3-oxosuccinate can be found in a number of food items such as european plum, greenthread tea, pineappple sage, and yautia. This makes (2S)-2-isopropyl-3-oxosuccinate a potential biomarker for the consumption of these food products.
(2S)-2-isopropyl-3-oxosuccinic acid is an oxo dicarboxylic acid that is 2-ketosuccinic acid (oxalacetic acid) in which the 3-pro-S hydrogen is substituted by an isopropyl group. It derives from a succinic acid. It is a conjugate acid of a (2S)-2-isopropyl-3-oxosuccinate(2-).

Scientific Research Applications

  • Enzymatic Reactions : (2S)-2-Isopropyl-3-oxosuccinate is a substrate for 3-isopropylmalate dehydrogenase in the leucine-biosynthesis pathway. The enzyme catalyzes its conversion in the presence of divalent Mg(2+) or Mn(2+) and NAD(+), a crucial step in leucine biosynthesis. Structural analyses of this enzymatic process have been conducted to understand its detailed functional mode (Merli et al., 2010).

  • Mass Spectrometric Behavior : Studies on the mass spectrometric behavior of related compounds, such as isopropylthio/phenylthiosuccinic acid esters, under electron impact ionization, provide insights into the fragmentation patterns and stability of compounds similar to (2S)-2-Isopropyl-3-oxosuccinate (Xu et al., 2000).

  • Atmospheric Chemistry : In atmospheric chemistry, the thermodynamic properties of aliphatic oxo-dicarboxylic acids, such as oxosuccinic acid, are researched for their cloud condensation nuclei activity and effects on atmospheric particulate matter (Frosch et al., 2010).

  • Synthesis of Organic Compounds : (2S)-2-Isopropyl-3-oxosuccinate and related compounds are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and polymers. Studies have detailed the synthesis processes and structural characterizations of these compounds (Lu & Zakarian, 2008).

  • Polymer Science : In polymer science, compounds such as poly(2-isopropyl-2-oxazoline), derived from 2-isopropyl-2-oxazolines, have been studied for their lower critical solution temperature in water and potential applications in responsive materials and drug delivery systems (Contreras et al., 2015).

  • Photodynamic Therapy : Research into photosensitizers for photodynamic therapy has explored compounds based on the BODIPY chromophore, which exhibit high photostability and effectiveness under various conditions. These studies are relevant to the field of medicinal chemistry and therapeutic applications (Yogo et al., 2005).

properties

Product Name

(2S)-2-Isopropyl-3-oxosuccinate

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

(3S)-2-oxo-3-propan-2-ylbutanedioic acid

InChI

InChI=1S/C7H10O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12)/t4-/m0/s1

InChI Key

HIIZAGQWABAMRR-BYPYZUCNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)C(=O)O)C(=O)O

Canonical SMILES

CC(C)C(C(=O)C(=O)O)C(=O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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